4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine is a synthetic compound with significant potential in various scientific applications, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 251.35 g/mol. The compound is characterized by its thiazole and pyrrole moieties, which are common in biologically active compounds. It is primarily used in research related to photodynamic therapy and other therapeutic areas due to its unique structural features and biological activity .
The synthesis of 4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine typically involves several steps that may include the formation of the pyrrole and thiazole rings through various chemical reactions.
Methods:
Technical Details:
The molecular structure of 4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine can be described using several structural representations:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 251.35 g/mol |
InChI Key | DXHUQYAFMRKVGH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(N1CCOC)C)C2=CSC(=N2)N |
The compound features a thiazole ring connected to a pyrrole derivative, with a methoxyethyl substituent that enhances its solubility and biological activity .
4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine is primarily linked to its interaction with biological targets:
Data supporting these mechanisms often come from biological assays and computational modeling studies that elucidate binding affinities and interaction dynamics with target proteins .
The physical and chemical properties of 4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine are essential for its application in research:
Property | Value |
---|---|
Appearance | Solid (specific appearance varies) |
Solubility | Soluble in organic solvents |
Purity | Typically ≥95% |
Hazard Information | Irritant |
These properties influence how the compound is handled in laboratory settings and its effectiveness in various applications .
4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine has several notable applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: